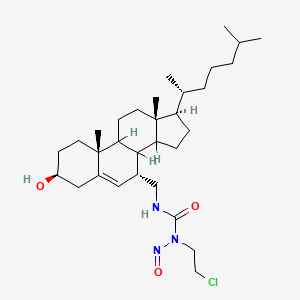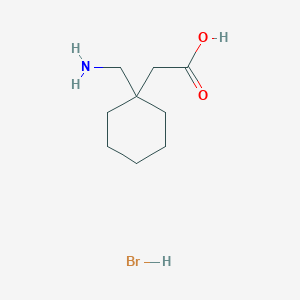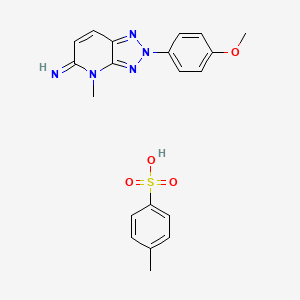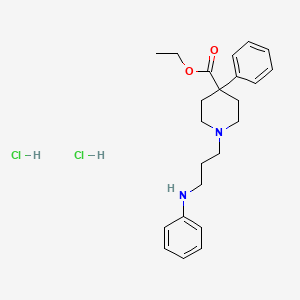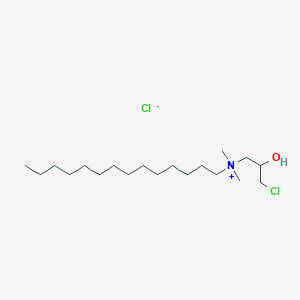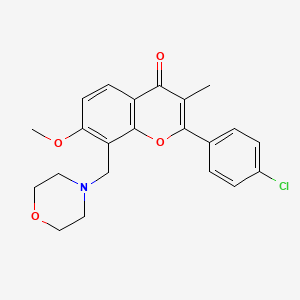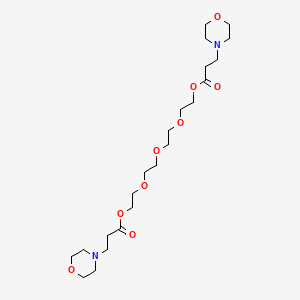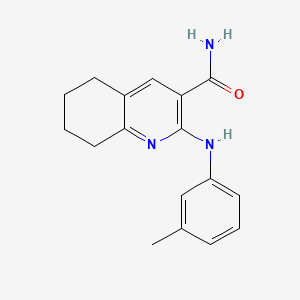
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- involves several steps. One common synthetic route includes the reaction of quinoline derivatives with appropriate amines under specific conditions. For instance, the reaction of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid with 3-methylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired product . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
科学的研究の応用
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- involves its interaction with ATM kinase. By binding to the active site of the kinase, it inhibits its activity, thereby preventing the phosphorylation of downstream targets involved in the DNA damage response . This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy in oncology .
類似化合物との比較
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline-3-carboxamide that acts as an aryl hydrocarbon receptor agonist and has immunomodulatory effects.
Triazoloquinoline derivatives: These compounds also inhibit ATM kinase but may have different selectivity and potency profiles.
The uniqueness of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)- lies in its specific structural features and its potential as a selective ATM kinase inhibitor with suitable ADME (absorption, distribution, metabolism, and excretion) properties for oral administration .
特性
CAS番号 |
117052-09-2 |
|---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
2-(3-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-5-4-7-13(9-11)19-17-14(16(18)21)10-12-6-2-3-8-15(12)20-17/h4-5,7,9-10H,2-3,6,8H2,1H3,(H2,18,21)(H,19,20) |
InChIキー |
WGCRHUDZWJJONH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=C(C=C3CCCCC3=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
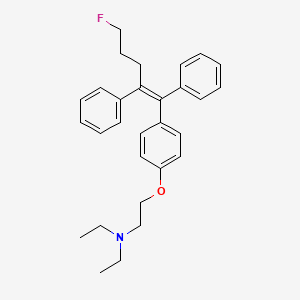
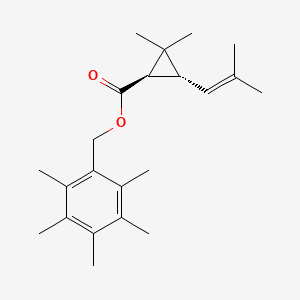
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
